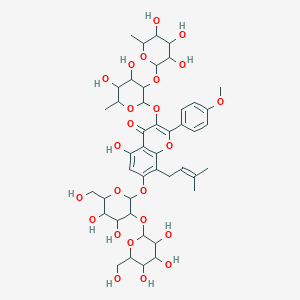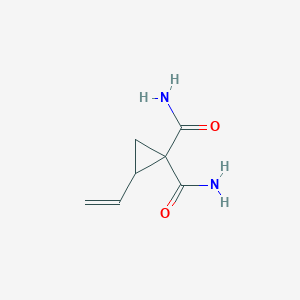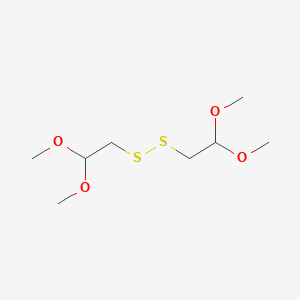
Acuminatoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Acuminatoside” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its intricate structure, is likely to exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. The starting materials are usually simpler flavonoid structures, which are then elaborated through a series of chemical transformations.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. Alternatively, semi-synthetic methods, where a naturally occurring precursor is chemically modified, may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
The compound is likely to have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigating its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Exploring its potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the chromenone moiety may interact with hydrophobic pockets in proteins. The specific pathways involved would depend on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness
The uniqueness of “Acuminatoside” lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler flavonoids.
Eigenschaften
CAS-Nummer |
142735-71-5 |
|---|---|
Molekularformel |
C45H60O24 |
Molekulargewicht |
984.9 g/mol |
IUPAC-Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3 |
InChI-Schlüssel |
NXXVKOAEAAJROE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |
Synonyme |
acuminatoside anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
